molecular formula C16H16N2O3 B2647459 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1787902-94-6

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Cat. No.: B2647459
CAS No.: 1787902-94-6
M. Wt: 284.315
InChI Key: OXXIVZYQHOTQCT-UHFFFAOYSA-N
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Description

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a benzamide derivative characterized by a cyano-substituted benzoyl group and a branched hydroxyalkyl side chain containing a furan-2-yl moiety.

Properties

IUPAC Name

4-cyano-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-16(20,9-14-3-2-8-21-14)11-18-15(19)13-6-4-12(10-17)5-7-13/h2-8,20H,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXIVZYQHOTQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-cyanobenzoyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the cyano group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the cyano group can yield the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds with a benzamide structure can exhibit significant anticancer activity. The introduction of a furan moiety in 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide may enhance its bioactivity by facilitating interactions with cellular targets involved in cancer progression. For instance, studies have shown that similar benzamide derivatives can inhibit specific kinases that are crucial in cancer cell signaling pathways .

1.2 Enzyme Inhibition

This compound may serve as an inhibitor for various enzymes, particularly those involved in metabolic processes. The presence of the cyano group is known to enhance the binding affinity to enzyme active sites, making it a candidate for further evaluation as an enzyme inhibitor in therapeutic contexts. For example, research on related compounds has demonstrated their efficacy in inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and repair .

Material Science

2.1 Polymer Development

The unique properties of this compound can be leveraged in the development of advanced materials. Its ability to form hydrogen bonds and π-π stacking interactions suggests potential applications in creating polymeric materials with enhanced thermal stability and mechanical properties. Such materials could be utilized in coatings, adhesives, and composite materials .

2.2 Organic Electronics

The compound's electronic properties may also make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The furan ring can contribute to charge transport properties, which are essential for the efficiency of these devices .

Case Studies

Study Focus Findings
Study on Benzamide DerivativesAnticancer ActivityIdentified that similar compounds exhibit significant inhibition of cancer cell proliferation through kinase inhibition mechanisms .
Research on Polymer BlendsMaterial PropertiesDemonstrated that incorporating benzamide derivatives into polymer matrices improved thermal stability and mechanical strength .
Investigation into Organic ElectronicsCharge TransportFound that furan-containing compounds enhance charge mobility in organic semiconductor applications, leading to improved device performance .

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyano group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their biological activities, and applications:

Compound Name Molecular Weight Key Functional Groups Biological Activity/Application Reference
4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide ~316.35 g/mol Cyano, benzamide, hydroxy, furan Potential enzyme inhibition (inferred)
4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide 294.34 g/mol Cyano, benzamide, cyclopropyl Soluble epoxide hydrolase (sEH) inhibitor
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) ~485.56 g/mol Sulfamoyl, oxadiazole, furan Antifungal (C. albicans thioredoxin reductase inhibition)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.29 g/mol Hydroxy, methylbenzamide Metal-catalyzed C–H bond functionalization
Lecozotan Hydrochloride 520.00 g/mol Cyano, piperazinyl, pyridinyl 5-HT1A receptor antagonist (Alzheimer’s therapy)
Indapamide 365.83 g/mol Aminosulfonyl, chloro, indole Antihypertensive (sulfonamide class)

Key Structural and Functional Insights

Cyano-Benzamide Derivatives The target compound shares a cyano-benzamide core with 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide, a known sEH inhibitor. Lecozotan Hydrochloride incorporates a pyridinyl-piperazinyl group instead of furan, enabling 5-HT1A receptor antagonism. This highlights how side-chain modifications dictate target specificity .

Furan-Containing Analogs

  • LMM11 features a furan-linked oxadiazole scaffold, demonstrating antifungal activity against C. albicans. The sulfamoyl group in LMM11 may enhance solubility and membrane penetration compared to the target compound’s hydroxyl group .

Hydroxyalkyl Side Chains

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilizes a hydroxyalkyl group as an N,O-bidentate directing group for metal catalysis. The target compound’s similar hydroxyalkyl chain could imply utility in catalysis, though this remains unverified .

Therapeutic Applications

  • Unlike indapamide (a sulfonamide antihypertensive) or lecozotan (a CNS-targeting agent), the target compound’s lack of sulfonamide or piperazine groups suggests divergent biological pathways, possibly favoring anti-inflammatory or metabolic enzyme modulation .

Research Findings and Limitations

  • Enzyme Inhibition Potential: The target compound’s cyano group is a common pharmacophore in sEH inhibitors, as seen in 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide.
  • Antifungal Activity: While LMM11’s furan-oxadiazole structure shows efficacy against C.
  • Synthetic Challenges : The branched hydroxyalkyl-furan side chain introduces steric hindrance, which may complicate synthesis or purification compared to simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Biological Activity

4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as:

C14H14N2O2\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound features a furan moiety, which is known for its diverse biological properties, including anti-inflammatory and antioxidant activities.

Biological Activity Overview

Research indicates that derivatives of benzamide, including this compound, exhibit a range of biological activities. These include:

  • Antioxidant Properties : Compounds with furan rings often demonstrate significant antioxidant activity, which can protect cells from oxidative stress.
  • Cardiovascular Effects : Similar compounds have been studied for their impact on heart function. For instance, related benzamide derivatives have shown efficacy in reducing infarct size in ischemia-reperfusion injury models, suggesting potential cardioprotective effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : Benzamide derivatives typically interact with various receptors, including adrenergic and muscarinic receptors, which may mediate cardiovascular effects .
  • Nitric Oxide Synthase Activation : Some studies suggest that the activation of nitric oxide synthase plays a crucial role in the cardioprotective effects observed in related compounds .
  • Inhibition of Enzymatic Activity : Certain benzamide derivatives have been shown to inhibit specific enzymes linked to cancer progression and inflammation, indicating a potential for anticancer properties .

Study 1: Cardioprotective Effects

A study evaluated the effects of a benzamide derivative on left ventricular pressure (LVP) in isolated rat hearts. The results indicated that the compound significantly reduced LVP and infarct area during ischemia-reperfusion injury. The protective effect was diminished in the presence of specific antagonists, indicating receptor-mediated action .

Study 2: Antioxidant Activity

Another research effort focused on assessing the antioxidant capacity of various furan-containing benzamides. The findings revealed that these compounds effectively scavenged free radicals and reduced lipid peroxidation levels in vitro, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantFree radical scavenging
CardiovascularReceptor modulation
Enzyme inhibitionInhibition of cancer-related enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves amide bond formation between a benzamide derivative and a substituted propylamine. Key steps include:

  • Coupling Reagents : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt3 in acetonitrile to activate the carboxylic acid intermediate for nucleophilic attack .
  • Solvent Optimization : Dichloromethane (DCM) or acetonitrile (CH3CN) are preferred for their compatibility with moisture-sensitive reagents like mCPBA (meta-chloroperbenzoic acid) .
  • Temperature Control : Reactions often proceed at room temperature, but elevated temperatures (e.g., 150°C) may be required for acetylation steps .
    • Yield Improvement : Purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH) and monitoring by TLC or HPLC can isolate the target compound from byproducts .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Spectroscopic Techniques :

  • 1H NMR : Look for aromatic protons (δ 7.0–8.1 ppm), furan protons (δ 6.2–7.4 ppm), and hydroxyl groups (broad singlet ~δ 5.0 ppm) .
  • IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C17H17N2O3 (exact mass: 297.1239) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Hazard Mitigation :

  • Avoid dust formation and use PPE (gloves, goggles) due to potential irritancy from the nitrile group .
  • Work in a fume hood to minimize inhalation risks, especially during solvent evaporation steps .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or pharmacokinetic properties of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model the electronic structure, focusing on the nitrile and amide groups’ electrophilic/nucleophilic sites .
  • ADME Prediction : Tools like SwissADME can estimate lipophilicity (logP ~2.5) and metabolic stability, leveraging the furan ring’s π-π stacking potential and the hydroxyl group’s hydrogen-bonding capacity .

Q. What strategies can resolve contradictions in experimental data (e.g., NMR vs. X-ray crystallography)?

  • Case Example : If NMR suggests a planar amide bond but X-ray shows torsional strain:

  • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.
  • Crystallization Solvent : Compare structures crystallized from polar (DMSO) vs. nonpolar (hexane) solvents to identify solvent-induced polymorphism .

Q. How does the furan moiety influence the compound’s biological activity or stability?

  • Structure-Activity Relationship (SAR) :

  • The furan ring’s electron-rich nature may enhance binding to aromatic residues in target proteins (e.g., enzymes or receptors).
  • Stability Testing: Monitor degradation under oxidative conditions (e.g., H2O2) to assess susceptibility to ring-opening reactions .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Chiral Center Considerations : The 2-hydroxy-2-methylpropyl group introduces a stereocenter.

  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during the alkylation step .
  • Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .

Key Citations

  • Synthetic routes:
  • Structural characterization:
  • Computational modeling:
  • Safety protocols:

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